molecular formula C10H22N2 B1277118 N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine CAS No. 495078-29-0

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Cat. No.: B1277118
CAS No.: 495078-29-0
M. Wt: 170.3 g/mol
InChI Key: UTXQTTHRHVLYSZ-UHFFFAOYSA-N
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Description

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine ( 495078-29-0) is a chemical compound offered with a typical purity of at least 90% for research and development applications . This amine is supplied as a solid or liquid and should be stored in a sealed, air-resistant container to maintain stability . Compounds within this structural family, characterized by a 1-(dimethylamino)cycloalkylmethylamine backbone, are of significant interest in medicinal chemistry research. Specifically, related analogs such as the cyclopentyl and cyclohexyl derivatives have been investigated as key intermediates or potential inhibitors of targets like the glycine transporter 2 (GlyT2) . This mechanism is relevant for the study of neurological disorders, including neuropathic pain, chronic pain conditions, epilepsy, and spasticity . As a member of this compound class, this compound serves as a valuable scaffold for pharmaceutical and chemical exploration. This product is intended for laboratory research by qualified personnel only. It is not for human or veterinary diagnostic use or personal application. Researchers should consult the safety data sheet and handle the material using appropriate personal protective equipment in a controlled environment .

Properties

IUPAC Name

1-(aminomethyl)-N,N-dimethylcycloheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-12(2)10(9-11)7-5-3-4-6-8-10/h3-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXQTTHRHVLYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429367
Record name 1-(Aminomethyl)-N,N-dimethylcycloheptan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495078-29-0
Record name 1-(Aminomethyl)-N,N-dimethylcycloheptan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine typically involves the alkylation of cycloheptanone followed by reductive amination. One common method includes the reaction of cycloheptanone with formaldehyde and dimethylamine under acidic conditions to form the intermediate, which is then reduced to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Organic Synthesis

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine serves as a versatile building block in organic synthesis. It facilitates the construction of more complex molecules, enabling researchers to explore new chemical entities with potential therapeutic applications.

Biological Studies

In biological research, this compound is utilized for studying enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and engage in electrostatic interactions makes it valuable for probing the dynamics of protein-ligand interactions.

Pharmaceutical Development

The dimethylamine moiety is present in several FDA-approved drugs, highlighting its importance in medicinal chemistry. Compounds containing this pharmacophore exhibit a range of pharmacological activities, including antimicrobial, anticancer, and analgesic properties. This compound could potentially be developed into new therapeutic agents targeting various diseases .

Case Study 1: Enzyme Interaction Studies

In a study examining the interaction of this compound with specific enzymes, researchers found that the compound effectively inhibited enzyme activity at certain concentrations. This finding suggests its potential as a lead compound for developing enzyme inhibitors that could have therapeutic applications in treating metabolic disorders.

Case Study 2: Drug Delivery Systems

Research has explored the use of this compound in drug delivery systems. Its ability to modulate biological targets makes it a candidate for enhancing the efficacy of drug formulations. Studies indicate that incorporating this compound into delivery systems can improve bioavailability and therapeutic outcomes .

Mechanism of Action

The mechanism by which N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the activity of target proteins. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

    1-(aminomethyl)cyclohexane: A structurally similar compound with a cyclohexane ring instead of a cycloheptane ring.

    N,N-dimethylcycloheptanamine: Lacks the aminomethyl group but retains the cycloheptane ring and N,N-dimethyl groups.

Uniqueness: N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity

Biological Activity

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cycloheptyl group attached to an aminomethyl moiety and two dimethylamine groups. Its molecular formula is C9H18N2\text{C}_9\text{H}_{18}\text{N}_2 with a molecular weight of 170.30 g/mol. The structure is significant for its potential applications in drug discovery and organic synthesis.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its interaction with biological targets and potential therapeutic applications.

Preliminary studies suggest that this compound interacts with several molecular targets, influencing various biochemical pathways. The compound may participate in condensation reactions, forming imines or enamines, which can enhance its biological activity or lead to the creation of novel derivatives.

Potential Applications

  • Anticancer Activity : Research indicates that compounds structurally similar to this compound exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties .
  • Neuropharmacological Effects : The compound's structural characteristics may confer neuropharmacological effects, making it a candidate for further investigation in treating neurological disorders.

In Vitro Studies

  • A study examining the effects of related compounds on human cancer cell lines demonstrated that certain derivatives induced significant apoptosis and inhibited cell proliferation at non-cytotoxic concentrations. This suggests that this compound may have similar efficacy .

In Vivo Studies

  • In animal models, compounds with structural similarities have exhibited promising antitumor activity, particularly in immune-competent mice, indicating the potential for this compound to act as an effective therapeutic agent .

Comparative Analysis with Similar Compounds

The following table summarizes key properties of this compound compared to related compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC₉H₁₈N₂170.30 g/molCycloheptyl group
N-[1-(aminomethyl)cyclohexyl]-N,N-dimethylamineC₈H₁₈N₂156.27 g/molCyclohexyl instead of cycloheptyl
1-Aminomethyl-4-methyl-cyclohexyl-dimethylamineC₉H₁₈N₂170.30 g/molContains a methyl group on the cyclohexane ring
N,N-Dimethyl-2-amino-1-cyclopentylethanolC₇H₁₅N₃O185.31 g/molContains an alcohol functional group

This comparative analysis highlights the unique structural features of this compound that may contribute to its distinct biological activities.

Q & A

Q. What established synthetic routes are available for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine?

The Eschweiler-Clarke methylation reaction is a foundational method for synthesizing tertiary amines like this compound. Using formaldehyde and formic acid as reagents, the primary amine group undergoes reductive alkylation. Key parameters include reaction temperature (typically 80–100°C), solvent selection (e.g., aqueous or alcoholic media), and molar ratios of reagents. For cycloheptyl derivatives, adjustments to steric hindrance may require prolonged reaction times compared to smaller cyclic analogs like cyclohexane .

Q. What are the critical physicochemical properties of this compound, and how do they influence experimental handling?

While direct data on the cycloheptyl derivative is limited, structurally similar compounds (e.g., cyclohexyl analogs) exhibit low water solubility and higher density than water, necessitating organic solvents (e.g., DMSO, ethanol) for dissolution. Handling precautions include using gloves and eye protection due to potential irritation from amine residues, as observed in naphthylamine analogs .

Q. Which spectroscopic techniques are essential for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical. For example, ¹H-NMR can resolve dimethylamine protons (δ ~2.2–2.5 ppm) and cycloheptyl backbone signals, while MS confirms molecular ion peaks. Infrared (IR) spectroscopy identifies N-H and C-N stretches (~3300 cm⁻¹ and ~1250 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can the Eschweiler-Clarke reaction be optimized for higher yields in cycloheptyl systems?

Systematic optimization involves:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reagent solubility but could require post-reaction purification.
  • pH control : Maintaining acidic conditions (pH 4–6) via formic acid ensures protonation of intermediates.
  • Reaction time : Extended durations (24–48 hours) mitigate steric effects from the seven-membered ring. Evidence from adamantane-based syntheses shows yields >80% under optimized conditions (e.g., 90°C, 24 hours) .

Q. What chromatographic strategies resolve impurities in this compound, and how are they validated?

Gas chromatography (GC) with flame-ionization detection is effective. A validated method for related amines uses a 0.5-mm × 15-m column (phase G5) and temperature programming:

  • Initial: 100°C (10 min)
  • Ramp 1: 18°C/min to 130°C
  • Ramp 2: 58°C/min to 175°C (10 min hold)
  • Final: 1.5°C/min to 215°C (15 min hold) Impurities are quantified via area normalization, with resolution ≥1.3 between critical peaks .

Q. Can palladium-catalyzed C-H activation be adapted for dimethylamination of cycloheptyl substrates?

Palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., Xantphos) enable C-H functionalization using DMF as a dimethylamine source. For naphthalene derivatives, this method achieves regioselective amination at 100°C under argon. Adapting this to cycloheptyl systems requires evaluating ring strain and steric accessibility. Mechanistic studies suggest oxidative addition and reductive elimination steps dominate .

Q. How are computational models used to predict the compound’s reactivity or biological activity?

Density Functional Theory (DFT) calculations assess electron density at amine sites to predict nucleophilic reactivity. Molecular docking studies against targets like serotonin receptors (based on structural analogs, e.g., sibutramine derivatives) estimate binding affinities. These models guide synthetic prioritization but require empirical validation .

Methodological Challenges and Contradictions

Q. How do structural variations (e.g., cycloheptyl vs. cyclohexyl) impact synthetic and analytical outcomes?

Cycloheptyl’s larger ring size increases conformational flexibility but may reduce crystallinity, complicating X-ray analysis. Chromatographic retention times differ significantly from smaller rings (e.g., cyclobutyl in sibutramine analogs), necessitating method recalibration .

Q. What discrepancies exist in reported toxicity profiles of similar amines, and how are they addressed?

Naphthylamine analogs show conflicting ecotoxicity data, with some studies indicating aquatic toxicity (LC₅₀ <10 mg/L) while others report low bioaccumulation. Standardized OECD guidelines (e.g., Test No. 201) are recommended for harmonized assessment .

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